molecular formula C18H24F3N3O3 B2777111 N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide CAS No. 946291-26-5

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

Cat. No. B2777111
CAS RN: 946291-26-5
M. Wt: 387.403
InChI Key: QCBAOEZTHMGXBT-UHFFFAOYSA-N
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Description

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide, also known as Ro 64-6198, is a selective and reversible inhibitor of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for breaking down endocannabinoids, which are lipid signaling molecules that play important roles in various physiological processes, including pain modulation, appetite regulation, and immune function. Inhibition of FAAH by Ro 64-6198 leads to increased levels of endocannabinoids, which can have therapeutic effects in a variety of conditions.

Scientific Research Applications

Pharmacological Research

The compound has been explored for its potential in pharmacological research, particularly in the development of new therapeutic agents. For example, research on N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines, which share structural similarities with the specified compound, highlights the exploration of novel classes of potent orally active human NK1 antagonists. These compounds exhibit significant improvements in potency both in vitro and in vivo, showcasing the potential of structurally related compounds in therapeutic development (Ladduwahetty et al., 1996).

Chemical Synthesis and Polymer Science

In the field of materials science and chemical synthesis, the compound is of interest for the synthesis of polyfunctionalized piperidone oxime ethers and their potential applications. Such research provides insights into the structural optimization of piperidone pharmacophores towards the development of new materials and possibly new drug synthesis, as demonstrated by the work on synthesizing a series of 2,6-diarylpiperidin-4-one O-methyloximes with various substituents (Parthiban et al., 2011).

Enzyme and DNA Interaction Studies

The application extends to studies focusing on enzyme and DNA interactions. For instance, the controlled and triggered small molecule release from a confined polymer film research explores devices composed of poly (N-isopropylacrylamide)-co-acrylic acid microgel layers for controlled and triggered small molecule delivery. Such devices are relevant for developing novel drug delivery systems that can release drugs in a controlled manner (Gao et al., 2013).

properties

IUPAC Name

N-[(1-propan-2-ylpiperidin-4-yl)methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F3N3O3/c1-12(2)24-9-7-13(8-10-24)11-22-16(25)17(26)23-14-3-5-15(6-4-14)27-18(19,20)21/h3-6,12-13H,7-11H2,1-2H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCBAOEZTHMGXBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((1-isopropylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide

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